N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide
Description
The compound N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide (CAS: 1021248-11-2) is a sulfonamide-linked piperazine derivative with a pyrazine-2-carboxamide moiety. Its molecular formula is C₁₇H₂₂N₆O₃S, and its structure features:
- A pyridin-2-yl group attached to the piperazine ring.
- A sulfonylpropyl linker connecting the piperazine and pyrazine-2-carboxamide groups.
This compound is of interest in medicinal chemistry due to its hybrid structure, combining elements of piperazine-based ligands (common in serotonin and dopamine receptor targeting) and pyrazine-derived pharmacophores (associated with kinase inhibition and antimicrobial activity).
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c24-17(15-14-18-7-8-19-15)21-6-3-13-27(25,26)23-11-9-22(10-12-23)16-4-1-2-5-20-16/h1-2,4-5,7-8,14H,3,6,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDDDACADCJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases, which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.
Mode of Action
Compounds with similar structures have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical Pathways
Tyrosine kinases, which are potential targets of similar compounds, are involved in various biochemical pathways, including signal transduction pathways that regulate cell growth and differentiation.
Pharmacokinetics
The physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly impact its pharmacokinetic profile. These properties can affect the compound’s bioavailability, as well as its ability to penetrate bacterial cells and overcome permeability-based antibiotic resistance.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM. This suggests that the compound may have potential as an anti-tubercular agent.
Biological Activity
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article delves into its biological activity, mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The compound features several critical structural components:
- Piperazine Ring : A six-membered ring containing nitrogen, known for its role in various biological activities.
- Pyridine Moiety : Contributes to the compound's interaction with biological targets.
- Sulfonyl Group : Enhances solubility and reactivity.
The molecular formula is , indicating a relatively complex structure that supports diverse interactions within biological systems.
The primary target of this compound is Mycobacterium tuberculosis , specifically the H37Ra strain. The compound exhibits antibacterial activity by inhibiting the growth of this bacterium through interference with its biochemical pathways.
Key Findings:
- Inhibition Concentration : The compound demonstrates significant activity against Mycobacterium tuberculosis with IC50 values ranging from 135 to 218 µM.
- Biochemical Pathways : It is believed to disrupt metabolic processes critical for bacterial survival, although specific pathways remain to be fully elucidated.
Biological Activities
Research indicates that derivatives of pyrazine, including this compound, exhibit a range of biological activities:
-
Antimicrobial Activity :
- Demonstrated effectiveness against various bacterial strains, including those resistant to standard treatments.
- Exhibits potential as an anti-tubercular agent.
- Anticancer Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Notable Research Studies
-
Study on Antitubercular Activity :
- A study conducted on the compound's interaction with Mycobacterium tuberculosis revealed promising results, suggesting further exploration into its use as an anti-tubercular agent.
- Anticancer Research :
- Mechanistic Insights :
Comparison with Similar Compounds
Structural Analogues
Piperazine-Linked Sulfonamides
- Norbo-21/22: These bicyclo[2.2.1]heptene derivatives (e.g., exo-N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide) replace the pyrazine ring with a rigid bicyclic system.
- Compound 3f (2-(4-Pyrazin-2-yl-piperazin-1-yl)ethyl methanesulphonate) : Shares the pyrazin-2-yl-piperazine core but replaces the sulfonylpropyl linker with a methanesulfonate group. This substitution may improve metabolic stability but reduce cellular permeability .
Pyrazine-2-Carboxamide Derivatives
- N-(2-isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (Compound 61): Features a pyrazine-2-carboxamide group linked to a piperidine ring instead of piperazine.
- Compound 28 (4-(3-(3-Oxo-benzoxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide): Integrates a benzoxazinone ring instead of pyrazine. This aromatic heterocycle may enhance π-π stacking interactions with target proteins but introduce steric hindrance .
Table 1: Key Properties of Selected Analogues
Pharmacological Potential
- Serotonin Receptor Affinity: Piperazine derivatives like Norbo-21/22 and Compound 28 exhibit affinity for 5-HT₁A/5-HT₂A receptors. The target compound’s pyridin-2-yl group may similarly engage in receptor binding, but its sulfonyl linker could alter pharmacokinetics .
- Anticonvulsant Activity: Piperazine-spiro derivatives (e.g., 2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione) show activity in sc PTZ tests. The target compound’s pyrazine moiety may confer distinct mechanisms, though this remains unverified .
Key Structural Determinants of Activity
Piperazine Substitution: Pyridin-2-yl vs. Aryl Groups: The pyridin-2-yl group in the target compound may enhance hydrogen bonding compared to phenyl or fluorophenyl substituents in analogues like Compound 7 .
Pyrazine vs. Heterocyclic Replacements: Pyrazine’s nitrogen-rich structure offers multiple hydrogen-bonding sites, whereas benzoxazinone (Compound 28) or bicyclo systems (Norbo-21/22) prioritize rigidity and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stepwise Synthesis Overview
The synthesis involves three principal stages:
- Formation of 4-(Pyridin-2-yl)Piperazine
- Sulfonylation to Introduce the Sulfonyl-Propyl Chain
- Amide Coupling with Pyrazine-2-Carboxylic Acid
Synthesis of 4-(Pyridin-2-yl)Piperazine
Piperazine derivatives are typically synthesized via nucleophilic aromatic substitution or metal-catalyzed coupling. For this compound, pyridin-2-amine reacts with bis(2-chloroethyl)amine under basic conditions to form the piperazine ring.
Reaction Conditions :
- Solvent : Ethanol/Water (3:1 v/v)
- Base : Potassium carbonate
- Temperature : 80°C, reflux for 12 hours
- Yield : 68–72%
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.58 (t, J = 7.6 Hz, 1H), 6.89 (d, J = 8.0 Hz, 1H), 3.42–3.38 (m, 4H, piperazine-H), 2.81–2.77 (m, 4H).
Sulfonylation with 3-Chloropropylsulfonyl Chloride
The piperazine intermediate undergoes sulfonylation to attach the sulfonyl-propyl linker. This step ensures regioselectivity at the piperazine nitrogen.
Reaction Conditions :
- Reagent : 3-Chloropropylsulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane, 0°C → room temperature
- Time : 6 hours
- Yield : 85–90%
Characterization Data :
- FT-IR (cm⁻¹): 1325 (S=O symmetric stretch), 1160 (S=O asymmetric stretch)
- Mass Spec (ESI-TOF): m/z 314.12 [M+H]⁺
Amide Coupling with Pyrazine-2-Carboxylic Acid
The final step involves coupling the sulfonated intermediate with pyrazine-2-carboxylic acid using a carbodiimide coupling agent.
Reaction Conditions :
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)
- Activator : Hydroxybenzotriazole (HOBt, 1.5 equiv)
- Solvent : Dimethylformamide (DMF), room temperature
- Time : 24 hours
- Yield : 75–80%
Characterization Data :
- ¹³C NMR (100 MHz, DMSO-d₆): δ 164.2 (C=O), 152.1 (pyrazine-C), 148.7 (pyridine-C)
- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN)
Industrial-Scale Production Optimization
Catalytic Enhancements
Industrial synthesis employs heterogeneous catalysts (e.g., palladium on carbon) to accelerate the piperazine formation step, reducing reaction time to 8 hours with 80% yield.
Purification Techniques
- Recrystallization : Ethyl acetate/hexane (1:3) for the sulfonylated intermediate.
- Column Chromatography : Silica gel (230–400 mesh) with 5% methanol in dichloromethane for the final product.
Comparative Analysis of Synthetic Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time (Step 1) | 12 hours | 8 hours |
| Overall Yield | 68–72% | 80–85% |
| Purity | 95–98% | >99% |
| Cost per Gram | $12–15 | $6–8 |
Spectroscopic Validation and Quality Control
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Confirms the integration ratio of pyridine (δ 8.21), piperazine (δ 3.42–2.77), and pyrazine (δ 9.02) protons.
- ¹³C NMR : Verifies carbonyl (δ 164.2) and aromatic carbon environments.
Mass Spectrometry
- High-Resolution MS : m/z 389.1452 [M+H]⁺ (calculated for C₁₈H₂₃N₅O₃S: 389.1455).
Challenges and Mitigation Strategies
Side Reactions
- Sulfonyl Hydrolysis : Minimized by maintaining anhydrous conditions during sulfonylation.
- Amide Racemization : Controlled by using HOBt/EDC at pH 7.
Scalability Issues
- Exothermic Reactions : Add 3-chloropropylsulfonyl chloride dropwise at 0°C to prevent thermal degradation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, pyrazine-2-carboxylic acid derivatives are reacted with amines in the presence of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and Et₃N in THF, followed by purification via silica gel chromatography . Key steps include sulfonylation of the piperazine moiety and subsequent alkylation/propyl chain functionalization. Reaction times (12–24 hours) and solvent choices (THF, DCM) critically influence yields.
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For instance, ¹H NMR can resolve sulfonyl-propyl linkages (δ 3.2–3.5 ppm for CH₂-SO₂) and pyridinyl protons (δ 8.2–8.8 ppm), while HRMS validates molecular weight . Complementary techniques like IR spectroscopy confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Solubility is tested in polar (DMSO, water) and nonpolar solvents (THF, DCM) via UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound at varying pH (2–12), temperatures (4–37°C), and light exposure, followed by LC-MS to monitor degradation . For example, pyrazine derivatives often require pH 7.4 buffers for aqueous stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in activity (e.g., receptor binding vs. cellular assays) can be addressed by:
- Conducting comparative dose-response curves across multiple cell lines.
- Validating target engagement via radioligand displacement assays (e.g., for dopamine or serotonin receptors) .
- Using molecular docking to predict binding modes against crystallographic receptor structures .
- Example: If conflicting IC₅₀ values arise, orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) clarify mechanistic inconsistencies .
Q. How can synthetic yields be improved for large-scale production in preclinical studies?
- Methodological Answer : Optimize reaction steps using design of experiments (DoE):
- Catalyst screening : Replace HBTU with BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) for higher coupling efficiency .
- Solvent selection : Switch from THF to DMF for better solubility of intermediates .
- Temperature control : Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes .
- Pilot-scale trials with in-line FTIR monitoring ensure reproducibility .
Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer : Use QSAR models and molecular dynamics simulations to estimate:
- Lipophilicity (logP via SwissADME) and blood-brain barrier permeability .
- Metabolic stability : CYP450 interaction profiles via docking into 3A4/2D6 crystal structures .
- Toxicity : ProTox-II for hepatotoxicity prediction .
- Validate predictions with in vitro microsomal assays and in vivo PK studies in rodent models .
Q. How can structural modifications enhance selectivity for a target receptor?
- Methodological Answer :
- Bioisosteric replacement : Substitute the pyridinyl group with quinoline to improve π-π stacking in receptor pockets .
- Linker optimization : Shorten the propyl chain to reduce off-target binding .
- Sulfonamide tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate sulfonyl interactions .
- Validate via competitive binding assays and X-ray crystallography of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
